molecular formula C26H28N2O4 B11532982 Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11532982
M. Wt: 432.5 g/mol
InChI Key: BYFLNWCACMEHJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H28N2O4/c1-26(2)14-19-22(20(29)15-26)21(16-10-12-18(31-3)13-11-16)23(25(30)32-4)24(27)28(19)17-8-6-5-7-9-17/h5-13,21H,14-15,27H2,1-4H3

InChI Key

BYFLNWCACMEHJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)OC)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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